2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of Benzimidazole Core: The synthesis begins with the preparation of the benzimidazole core.
Condensation Reaction: The obtained aldehyde is then reacted with thiosemicarbazide in ethanol under reflux conditions to form the desired hydrazide compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of more scalable reaction conditions.
Chemical Reactions Analysis
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like halogens or alkylating agents.
These reactions often lead to the formation of derivatives with modified biological activities, which can be useful in drug development.
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole core allows it to bind to DNA and proteins, interfering with their normal functions. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of viral replication in infected cells . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide include other benzimidazole derivatives such as:
Thiabendazole: An anthelmintic used to treat parasitic worm infections.
Albendazole: Another anthelmintic with a broad spectrum of activity against various parasites.
Mebendazole: Used to treat a variety of parasitic worm infestations.
What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H18BrFN4OS |
---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18BrFN4OS/c24-18-10-11-19(25)17(12-18)13-26-28-22(30)15-31-23-27-20-8-4-5-9-21(20)29(23)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,28,30)/b26-13+ |
InChI Key |
UFJVKOBKILHUBA-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)F |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=CC(=C4)Br)F |
Origin of Product |
United States |
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